

Thp-peg4-C1-OH: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Thp-peg4-C1-OH*

Cat. No.: *B11931740*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Thp-peg4-C1-OH**, a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Due to the limited availability of public data, this document focuses on the information available from chemical suppliers and general knowledge of PROTAC technology. Experimental protocols and detailed characterization data for this specific molecule are not readily available in the public domain.

Core Chemical Properties

Thp-peg4-C1-OH is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker is a critical component of a PROTAC, connecting the target protein-binding ligand to the E3 ubiquitin ligase-binding ligand and influencing the physicochemical properties and efficacy of the final PROTAC molecule.

The structure of **Thp-peg4-C1-OH** incorporates a tetrahydropyran (THP) protected alcohol and a terminal hydroxyl group, connected by a PEG4 (tetraethylene glycol) spacer with an additional carbon atom. The THP group serves as a protecting group for the hydroxyl functionality, allowing for selective chemical modifications at the other end of the molecule. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

Table 1: Summary of Chemical Properties for **Thp-peg4-C1-OH**

Property	Value	Source
Molecular Formula	C14H28O6	
Molecular Weight	292.37 g/mol	
SMILES	OCCCOCCOCCOCCOC1CCC CO1	-
Solubility	10 mM in DMSO	
Appearance	Not specified (likely a liquid or oil)	-
Storage	Store at -20°C for long-term stability	-

Note on Nomenclature: It is crucial to distinguish **Thp-peg4-C1-OH** from similar commercially available linkers such as "THP-PEG4-OH" (often with a reported formula of C13H26O6) and "Thp-peg4" (often with a reported formula of C11H22O5). The "-C1-" in **Thp-peg4-C1-OH** signifies an additional carbon atom in the linker chain compared to a standard PEG4 linker. Researchers should carefully verify the structure and properties of the specific linker used in their experiments.

Role in PROTAC Synthesis and Mechanism of Action

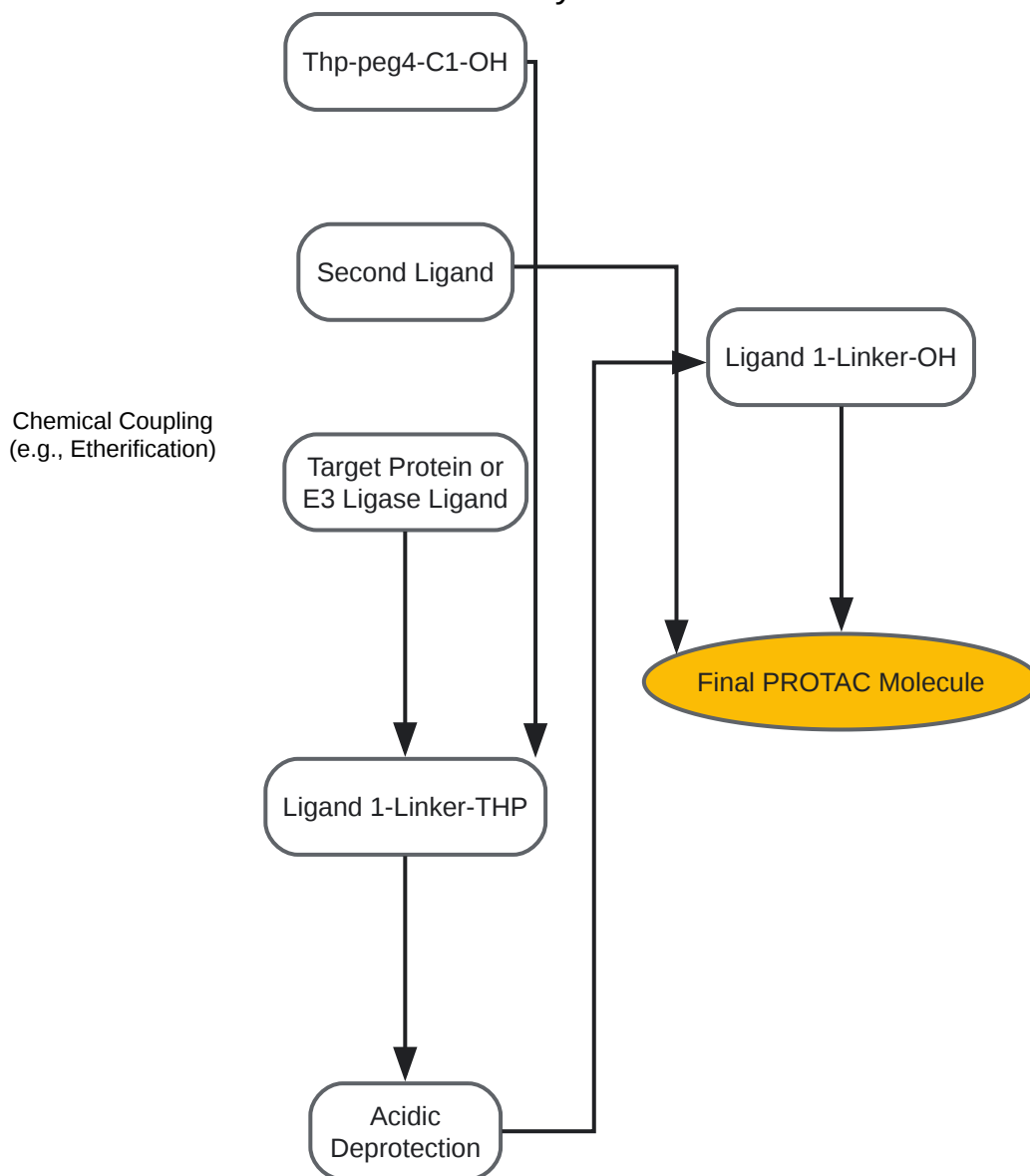
Thp-peg4-C1-OH serves as a building block in the modular synthesis of PROTACs. The terminal hydroxyl group can be chemically modified to attach either the target protein-binding ligand or the E3 ligase-binding ligand. The THP-protected hydroxyl group on the other end can be deprotected under acidic conditions to reveal a reactive hydroxyl group for the subsequent attachment of the second ligand.

General Experimental Workflow for PROTAC Synthesis using Thp-peg4-C1-OH

While a specific, detailed experimental protocol for **Thp-peg4-C1-OH** is not available, a generalized workflow for its use in PROTAC synthesis can be outlined. This typically involves

standard organic chemistry reactions such as etherification, amidation, or click chemistry to sequentially couple the ligands to the linker.

Generalized PROTAC Synthesis Workflow

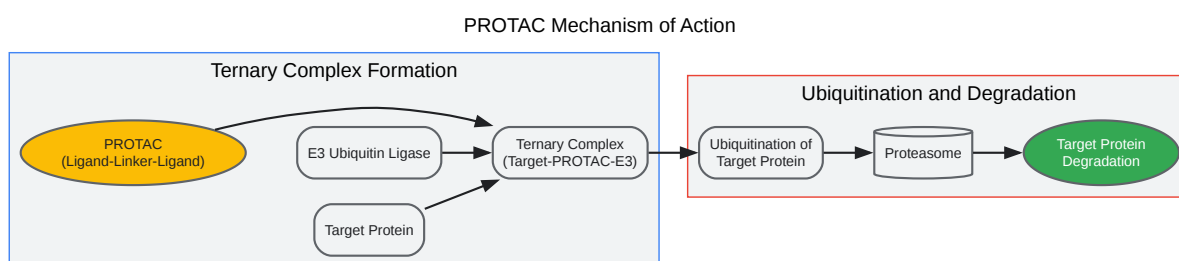


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Caption: Generalized workflow for the synthesis of a PROTAC molecule using **Thp-peg4-C1-OH**.

PROTAC Mechanism of Action

Once synthesized, the resulting PROTAC molecule containing the **Thp-peg4-C1-OH** linker facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.



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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and characterization of **Thp-peg4-C1-OH** are not publicly available. Researchers utilizing this linker would need to develop and optimize their own protocols based on standard organic synthesis and purification techniques, such as:

- **Synthesis:** Standard Williamson ether synthesis or other coupling reactions to assemble the linker and attach ligands.
- **Purification:** Flash column chromatography, preparative HPLC, or other chromatographic techniques.
- **Characterization:** Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) to confirm the structure and purity, and Mass Spectrometry (MS) to verify the molecular weight.

Conclusion

Thp-peg4-C1-OH is a valuable tool for researchers in the field of targeted protein degradation. Its PEGylated structure offers the potential for improved solubility and pharmacokinetic properties of the resulting PROTACs. However, the lack of publicly available, detailed experimental data necessitates careful in-house validation and characterization by researchers. As the field of PROTACs continues to expand, it is anticipated that more comprehensive data on this and other linkers will become available.

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